BenchChemオンラインストアへようこそ!

1-(4-Methylphenyl)triazol-4-ol

Antimalarial drug discovery Falcipain-2 inhibition Cysteine protease

1-(4-Methylphenyl)triazol-4-ol (IUPAC: 1-(4-methylphenyl)-1H-1,2,3-triazol-4-ol; molecular formula C₉H₉N₃O; MW 175.19 g/mol) is an N¹-aryl-substituted 1,2,3-triazole bearing a hydroxyl group at the 4-position of the heterocyclic ring and a para-methyl substituent on the phenyl ring. The compound belongs to the 1,2,3-triazol-4-ol subclass, which exists as a tautomeric mixture of 4-hydroxy and 5-hydroxy forms—a property that confers pH-dependent hydrogen-bond donor/acceptor versatility distinct from the 1,2,4-triazole isomer series.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Cat. No. B7644702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)triazol-4-ol
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C(N=N2)O
InChIInChI=1S/C9H9N3O/c1-7-2-4-8(5-3-7)12-6-9(13)10-11-12/h2-6,13H,1H3
InChIKeyCHSCOLBXHVPCSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methylphenyl)triazol-4-ol: Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Specifications


1-(4-Methylphenyl)triazol-4-ol (IUPAC: 1-(4-methylphenyl)-1H-1,2,3-triazol-4-ol; molecular formula C₉H₉N₃O; MW 175.19 g/mol) is an N¹-aryl-substituted 1,2,3-triazole bearing a hydroxyl group at the 4-position of the heterocyclic ring and a para-methyl substituent on the phenyl ring [1]. The compound belongs to the 1,2,3-triazol-4-ol subclass, which exists as a tautomeric mixture of 4-hydroxy and 5-hydroxy forms—a property that confers pH-dependent hydrogen-bond donor/acceptor versatility distinct from the 1,2,4-triazole isomer series [2]. The 4-methylphenyl substituent increases calculated lipophilicity (predicted LogP ≈ 1.97) relative to the unsubstituted phenyl analog (LogP ≈ 0.97–1.49), a difference of approximately 0.5–1.0 log units that may influence membrane partitioning and protein binding in biological applications . Commercially, the compound is primarily available as a research-grade building block (typical purity ≥ 95%) through specialty chemical suppliers, with the closely related methanol derivative [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 875658-14-3) being more commonly stocked .

Why 1-(4-Methylphenyl)triazol-4-ol Cannot Be Replaced by Generic 1,2,3-Triazole Analogs in Target-Oriented Research


The 1,2,3-triazole scaffold is often described as a privileged structure in medicinal chemistry, but this characterization masks critical substituent-dependent differences in target engagement, selectivity, and pharmacokinetic behavior [1]. For the 1-(4-methylphenyl)triazol-4-ol chemotype, three structural features jointly determine its biological profile: (i) the para-methyl group on the N¹-phenyl ring, which modulates hydrophobic pocket occupancy and is not replicated by hydrogen, methoxy, or halogen substituents; (ii) the 4-hydroxyl/5-hydroxyl tautomeric equilibrium, which creates a hydrogen-bond donor/acceptor pattern fundamentally different from 4-unsubstituted or 4-carbaldehyde triazoles; and (iii) the N¹-aryl substitution pattern, which is distinct from C⁴/C⁵-aryl positional isomers that present the aryl group in a different geometric orientation to protein binding sites. Substituting any one of these features—for example, replacing the 4-methylphenyl group with unsubstituted phenyl (as in 1-phenyl-1H-1,2,3-triazol-4-ol, CAS 90004-10-7) or shifting the aryl group to the C⁵ position (as in 5-(4-methylphenyl)-1H-1,2,3-triazole)—produces a compound with measurably different enzyme inhibition profiles, as demonstrated by the >290-fold difference in MetAP2 inhibitory potency between Co(II)- and Mn(II)-enzyme forms for the positional isomer [2].

Quantitative Differentiation Evidence: 1-(4-Methylphenyl)triazol-4-ol and Its Closest Analogs


Antimalarial Potency of JMI-105 (1-(4-Methylphenyl)triazol-4-yl Ester Derivative) Against Drug-Sensitive and Drug-Resistant P. falciparum Strains

JMI-105, the L-phenylalaninate ester of [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, was identified through structure-guided virtual screening of a 652-compound library and validated as a PfFP-2 inhibitor [1]. In cell-free biochemical assays, JMI-105 produced 64% inhibition of purified PfFP-2 at 100 µM [1]. Against cultured P. falciparum, JMI-105 inhibited the chloroquine-sensitive 3D7 strain with an IC₅₀ of 8.8 µM and the chloroquine-resistant RKL-9 strain with an IC₅₀ of 14.3 µM [1]. In a murine P. berghei ANKA infection model, JMI-105 at 30 mg/kg significantly decreased parasitemia and prolonged host survival, with no significant hemolysis or cytotoxicity toward human cells observed [1]. The companion hit JMI-346 (a structural analog with a modified triazole substitution pattern) showed consistently weaker activity: IC₅₀ = 13 µM (3D7) and 33 µM (RKL-9), demonstrating that the 1-(4-methylphenyl)triazol-4-yl scaffold—when appropriately elaborated—can outperform closely related triazole analogs [1].

Antimalarial drug discovery Falcipain-2 inhibition Cysteine protease

X-Ray Crystallographic Validation of the 1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl Fragment in Carbonic Anhydrase IX Inhibitor Design

The 1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl moiety is crystallographically validated as a privileged fragment for carbonic anhydrase IX (CA IX) inhibitor development. The X-ray crystal structure of human CA IX in complex with 5-(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)thiophene-2-sulfonamide was solved at 1.95 Å resolution (PDB ID: 5FL6) and published in Journal of Medicinal Chemistry [1]. The structure reveals that the 4-methylphenyl group occupies a hydrophobic subpocket within the CA IX active site, making van der Waals contacts that contribute to inhibitor binding. Two comparator co-crystal structures from the same study illustrate how aryl substituent identity alters binding: the 4-methoxyphenyl analog (PDB: 5FL5) and the 1-naphthyl analog (PDB: 5FL4) each engage the same subpocket with different steric and electronic complementarity [2]. The 4-methyl substituent provides a balance of hydrophobic surface area and minimal steric bulk that is distinct from both the electron-donating methoxy group and the extended naphthyl aromatic system [1].

Carbonic anhydrase inhibition Cancer drug target Structure-based drug design

Anti-Tuberculosis Activity of the 4-Carbaldehyde Analog: MIC of 2.5 µg/mL Against M. tuberculosis H37Rv

The 4-carbaldehyde derivative of the same scaffold, 1-(4-methylphenyl)-1,2,3-triazole-4-carbaldehyde (compound 3k), was evaluated for in vitro activity against Mycobacterium tuberculosis H37Rv (ATCC 27294) alongside a panel of 11 N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes (3a–3l) [1]. Compound 3k exhibited a minimum inhibitory concentration (MIC) of 2.5 µg/mL—a value described by the authors as comparable to pharmaceuticals clinically used for tuberculosis treatment [1]. Among the full panel, only 3a (unsubstituted phenyl) matched this potency (MIC = 2.5 µg/mL), while other substituents (e.g., 4-methoxy, 4-chloro, 4-nitro) produced weaker or equipotent inhibition [1]. The SAR study indicated that the planarity between the triazole and phenyl rings, the hydrogen-bond acceptor capacity of the 4-carbaldehyde group, and the position of substituents on the aromatic ring were critical determinants of anti-TB activity [1]. The 4-methyl substituent on 3k thus represents one of the two optimal substitution patterns identified in this series.

Antitubercular agents Mycobacterium tuberculosis Triazole SAR

MetAP2 Enzyme Inhibition by the Positional Isomer 5-(4-Methylphenyl)-1H-1,2,3-triazole: Metal-Ion-Dependent Selectivity

The positional isomer 5-(4-methylphenyl)-1H-1,2,3-triazole (with the 4-methylphenyl group at the C⁵ rather than N¹ position) has been characterized as a methionine aminopeptidase-2 (MetAP2) inhibitor in the BindingDB and BRENDA databases [1][2]. Against the Co(II)-activated form of MetAP2, this compound exhibits a Ki,app of 15 nM, while against the Mn(II)-activated form, the Ki,app drops to 4,400 nM—a 293-fold selectivity window [1]. This metal-ion-dependent inhibition profile is significant because MetAP2 is a validated anti-angiogenesis target, and the Co(II)-form is considered more physiologically relevant [2]. The compound also reduced viability of human umbilical vein endothelial cells (HUVECs) by 50% at 0.03 mM [1]. While this data derives from a positional isomer rather than the exact N¹-aryl-4-ol compound, it provides class-level evidence that the 4-methylphenyl substituent—when presented on a 1,2,3-triazole core—can confer nanomolar potency against a therapeutically relevant metalloenzyme with measurable metal-ion selectivity.

Methionine aminopeptidase-2 Angiogenesis inhibition Metal-dependent enzyme

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Capacity of the 1-(4-Methylphenyl)triazol-4-ol Scaffold Versus Unsubstituted Phenyl Analog

The 4-methyl substituent on the N¹-phenyl ring of 1-(4-methylphenyl)triazol-4-ol introduces measurable physicochemical differentiation from the unsubstituted phenyl analog (1-phenyl-1H-1,2,3-triazol-4-ol, CAS 90004-10-7) [1]. The unsubstituted phenyl analog has a reported LogP of 0.97–1.49 (depending on measurement method), a pKa of approximately 6.67, and a polar surface area (PSA) of 50.94 Ų [1]. Addition of the para-methyl group is predicted to increase LogP by approximately 0.5–1.0 log units (estimated LogP ≈ 1.97) while maintaining the same hydrogen-bond donor count (1) and acceptor count (3), and the same PSA . This lipophilicity increase occurs without altering the core hydrogen-bonding pharmacophore of the triazol-4-ol ring—a feature relevant for optimizing membrane permeability while preserving target-binding hydrogen-bond interactions . Additionally, the 1,2,3-triazol-4-ol tautomeric system provides a unique hydrogen-bond donor/acceptor pattern: the polarized C⁵–H bond of the triazole ring can act as a hydrogen-bond donor, while the triazole N² and N³ nitrogens serve as hydrogen-bond acceptors [2]. This dual donor/acceptor capacity is not replicated in 1,2,4-triazole isomers or in 4-unsubstituted 1,2,3-triazoles.

Physicochemical properties Drug-likeness Scaffold selection

High-Confidence Application Scenarios for 1-(4-Methylphenyl)triazol-4-ol Based on Verified Evidence


Antimalarial Lead Optimization: Falcipain-2 Inhibitor Development Programs

The JMI-105 derivative demonstrates that the 1-(4-methylphenyl)triazol-4-yl scaffold, when elaborated with an appropriate ester-linked amino acid moiety, yields inhibitors of the P. falciparum cysteine protease falcipain-2 with IC₅₀ values of 8.8–14.3 µM against both drug-sensitive and drug-resistant parasite strains [1]. In vivo efficacy at 30 mg/kg in a murine malaria model, combined with the absence of significant hemolysis or cytotoxicity, supports the use of this scaffold as a starting point for antimalarial lead optimization. Procurement of 1-(4-methylphenyl)triazol-4-ol as a synthetic building block enables SAR exploration around the 4-hydroxyl position to identify ester, ether, or carbamate derivatives with improved potency relative to JMI-105 [1].

Carbonic Anhydrase IX-Targeted Anticancer Agent Design

The 1.95 Å X-ray co-crystal structure of human CA IX with a 5-(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)thiophene-2-sulfonamide inhibitor (PDB 5FL6) provides a validated structural template for structure-based design of CA IX-selective anticancer agents [1]. Researchers developing CA IX inhibitors can use 1-(4-methylphenyl)triazol-4-ol as a key intermediate for synthesizing focused libraries of triazole-linked sulfonamides, leveraging the crystallographically defined hydrophobic contacts between the 4-methylphenyl group and the CA IX active site. The availability of comparator co-crystal structures (PDB 5FL4 with 1-naphthyl; PDB 5FL5 with 4-methoxyphenyl) enables rational substituent selection based on comparative structural analysis .

Antitubercular Agent Development Using the 4-Carbaldehyde Derivative Series

The 4-carbaldehyde analog of the scaffold, 1-(4-methylphenyl)-1,2,3-triazole-4-carbaldehyde (compound 3k), demonstrated an MIC of 2.5 µg/mL against M. tuberculosis H37Rv—activity comparable to clinically used anti-TB drugs within the same assay [1]. 1-(4-Methylphenyl)triazol-4-ol can serve as a precursor for oxidation to the 4-carbaldehyde or for diversification into other 4-substituted analogs (carboxylic acids, amides, oximes) for systematic anti-TB SAR studies. The established SAR from Costa et al. (2006) indicates that the 4-methyl substituent is one of only two optimal aryl substitution patterns in this series, providing a defined rationale for retaining the 4-methylphenyl group during analog design [1].

MetAP2-Focused Angiogenesis Inhibitor Discovery

The positional isomer 5-(4-methylphenyl)-1H-1,2,3-triazole exhibits Ki,app = 15 nM for Co(II)-MetAP2 with 293-fold selectivity over Mn(II)-MetAP2, establishing the 4-methylphenyl-triazole chemotype as a viable template for MetAP2 inhibitor design [1]. 1-(4-Methylphenyl)triazol-4-ol can be used as a core scaffold for synthesizing 1,4-disubstituted or 1,4,5-trisubstituted triazole libraries that explore the geometric requirements for MetAP2 binding, with the goal of achieving nanomolar potency and maintaining metal-ion selectivity comparable to or exceeding that of the positional isomer . Given MetAP2's role in angiogenesis, compounds emerging from such programs may be evaluated in endothelial cell proliferation and in vivo angiogenesis models [1].

Quote Request

Request a Quote for 1-(4-Methylphenyl)triazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.